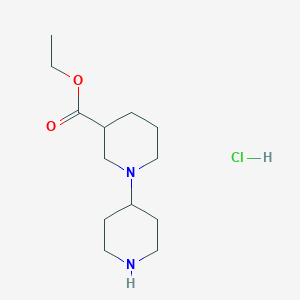

Ethyl1,4'-bipiperidine-3-carboxylate hcl

Description

BenchChem offers high-quality Ethyl1,4'-bipiperidine-3-carboxylate hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl1,4'-bipiperidine-3-carboxylate hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H25ClN2O2 |

|---|---|

Molecular Weight |

276.80 g/mol |

IUPAC Name |

ethyl 1-piperidin-4-ylpiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12;/h11-12,14H,2-10H2,1H3;1H |

InChI Key |

LRUWBNCXNORZLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2CCNCC2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Ethyl 1,4'-bipiperidine-3-carboxylate HCl

CAS: 864292-95-5 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)[1][2][3]

Executive Summary

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS 864292-95-5) is a specialized heterocyclic building block utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators.[1][2][3][4] Its structure features a 1,4'-bipiperidine core —a "privileged scaffold" in medicinal chemistry known for its ability to mimic peptide turns and span binding pockets in targets such as Muscarinic acetylcholine receptors (mAChRs) and Chemokine receptors (e.g., CCR5, CXCR4).[1][2][3]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic utility, and handling protocols, designed to support researchers in optimizing lead generation campaigns.[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8]

The compound exists as a dihydrochloride salt, enhancing its water solubility and stability compared to the free base, which is prone to oxidation and hygroscopicity.[1][2][3]

| Property | Specification |

| IUPAC Name | Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate dihydrochloride |

| CAS Number | 864292-95-5 |

| Molecular Formula | C₁₃H₂₄N₂O₂[1][2][3] · 2HCl |

| Molecular Weight | 313.26 g/mol (Salt) / ~240.34 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| pKa (Predicted) | ~9.8 (Secondary Amine), ~8.4 (Tertiary Amine) |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

Structural Analysis

The molecule contains two distinct nitrogen centers and an ester functionality, offering orthogonal reactivity :

-

Secondary Amine (N4'): Highly nucleophilic; the primary site for derivatization (alkylation, acylation, sulfonylation).[1][2][3]

-

Tertiary Amine (N1): Less reactive due to steric bulk and electronic environment; serves as the linker.[1][2][3]

-

Ethyl Ester (C3): A masked carboxylic acid; allows for late-stage diversification via hydrolysis or reduction.[1][2][3]

Synthetic Applications & Methodologies

Strategic Utility in Library Synthesis

In drug discovery, CAS 864292-95-5 serves as a bifunctional core .[1][2][3] The secondary amine allows for the attachment of "warheads" or lipophilic tails, while the ester can be converted into polar interacting groups (acids, amides, alcohols).[1][2][3]

Core Workflow: Divergent Synthesis

The following decision tree illustrates the standard synthetic pathways for this scaffold.

Figure 1: Divergent synthetic pathways for the 1,4'-bipiperidine-3-carboxylate scaffold.[1][2][3]

Detailed Experimental Protocols

Protocol A: Selective N-Acylation (Amide Formation)

Objective: Functionalize the secondary amine (N4') while leaving the ester intact. Context: This reaction is sensitive to pH.[1][2][3] The HCl salt must be neutralized in situ without hydrolyzing the ester.[1][2][3]

-

Preparation: Suspend Ethyl 1,4'-bipiperidine-3-carboxylate 2HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Neutralization: Cool to 0°C. Add Diisopropylethylamine (DIPEA) (3.5 eq) dropwise. Note: 2.0 eq neutralizes the HCl; 1.5 eq acts as the acid scavenger for the reaction.[1][2][3]

-

Coupling: Add the desired Acid Chloride (1.1 eq) or Carboxylic Acid (1.1 eq) pre-activated with HATU (1.1 eq).[1][2][3]

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Core MW + Acyl - HCl).[1][2][3]

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.[1][2][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

-

Purification: Flash chromatography (MeOH/DCM gradient). The tertiary amine makes the product polar; consider adding 1% NH₄OH to the eluent to prevent tailing.[1][2][3]

Protocol B: Ester Hydrolysis to Carboxylic Acid

Objective: Convert the ethyl ester to the free acid for further coupling. Context: The bipiperidine core is stable, but care must be taken to avoid racemization at C3 if the starting material is chiral (though CAS 864292-95-5 is typically supplied as a racemate).[1][2][3]

-

Dissolution: Dissolve the N-substituted intermediate (from Protocol A) in THF:Water (3:1 ratio).

-

Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 eq).[1][2][3]

-

Conditions: Stir at RT for 4–16 hours. Avoid heating >50°C to prevent decarboxylation or retro-Michael type decomposition.[1][2][3]

-

Isolation: Carefully adjust pH to ~6–7 using 1N HCl. The product often precipitates as a zwitterion.[1][2][3] If not, evaporate THF and lyophilize the aqueous phase to obtain the crude lithiate/salt for the next step.[1][2][3]

Analytical Validation & Quality Control

Trustworthy data relies on rigorous characterization.[1][2][3] The following signals are diagnostic for CAS 864292-95-5.[1][2][3]

1H NMR Interpretation (DMSO-d6)

-

~4.1 ppm (q, 2H): Methylene group of the ethyl ester (-O-CH2-).[1][2][3]

-

~10.5 ppm (broad s): Ammonium protons (N+H) due to the HCl salt form.[1][2][3]

-

2.8 – 3.5 ppm (multiplets): Ring protons adjacent to nitrogens.[1][2][3] The integration here is critical to confirm the stoichiometry of the salt.[1][2][3]

Mass Spectrometry (ESI+)

Safety & Handling (E-E-A-T)

Hazard Identification:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335).[1][2][3]

-

Handling: The dihydrochloride salt is a fine powder that can be an inhalation irritant.[1][2][3] Use a fume hood.[1][2][3]

Storage Stability:

-

Hygroscopicity: The salt is hygroscopic.[1][2][3] Moisture absorption leads to "clumping" and makes accurate weighing difficult.[1][2][3]

-

Recommendation: Store at +4°C or -20°C in a tightly sealed vial within a desiccator. Allow to equilibrate to RT before opening to prevent condensation.

References

-

PubChem. (n.d.).[1][2][3] Compound Summary: 1,4'-Bipiperidine derivatives. National Library of Medicine.[1][2][3] Retrieved March 8, 2026, from [Link][1][2][3]

-

Frost, J. M., et al. (2006).[1][2][3] Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands. Journal of Medicinal Chemistry, 49(26), 7843-7853.[1][2][3] (Demonstrates general reactivity of piperidine carboxylate salts).

Sources

- 1. CAS 39633-82-4: [1,4′-Bipiperidine]-4′-carboxamide [cymitquimica.com]

- 2. [1,4'-Bipiperidine]-1'-carboxylic Acid 12-Ethyl-9,11-dihydro-8-methyl-9-oxo-7-(1-oxopropyl)indolizino[1,2-b]quinolin-2-yl Ester [lgcstandards.com]

- 3. Ethyl1,4'-Bipiperidine-4-Carboxylate HCl | 930604-29-8 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

Structural and Synthetic Utility of Ethyl[1,4'-bipiperidine]-3-carboxylate Dihydrochloride in Drug Discovery

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile, structurally robust scaffolds that can navigate complex biological environments. Ethyl[1,4'-bipiperidine]-3-carboxylate dihydrochloride has emerged as a privileged building block in medicinal chemistry. Featuring a highly basic, dual-nitrogen bipiperidine core and a functionalizable ethyl ester moiety, this compound serves as a critical intermediate in the synthesis of diverse pharmacological agents, ranging from G-protein-coupled receptor (GPCR) modulators to DNA repair enzyme inhibitors.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and field-proven experimental workflows associated with the ethyl [1,4'-bipiperidine]-3-carboxylate dihydrochloride scaffold.

Physicochemical Properties & Structural Rationale

To effectively utilize this scaffold, researchers must understand the causality behind its specific salt and ester forms. The free base of 1,4'-bipiperidine is highly lipophilic and prone to rapid oxidation at the tertiary amine centers. By formulating the compound as a dihydrochloride salt , both piperidine nitrogens are fully protonated[1].

This structural choice achieves three critical objectives:

-

Oxidative Stability: Protonation eliminates the lone pairs on the nitrogen atoms, preventing unwanted N-oxidation during long-term storage or aerobic handling.

-

Aqueous Solubility: The salt form drastically improves solubility in polar protic solvents, facilitating homogeneous reactions during early-stage aqueous workups.

-

Orthogonal Reactivity: The ethyl ester at the 3-position acts as a robust protecting group that remains stable under acidic conditions but can be selectively saponified under basic conditions to yield a reactive carboxylic acid for downstream coupling.

Quantitative Data Summary

The following table summarizes the core computational and physicochemical data for the dihydrochloride salt[1]:

| Property | Value | Rationale / Implication for Drug Design |

| CAS Number | 864292-95-5 | Unique identifier for the dihydrochloride salt form. |

| Molecular Formula | C₁₃H₂₆Cl₂N₂O₂ | Reflects the bipiperidine core + ethyl ester + 2 HCl molecules. |

| Molecular Weight | 313.26 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |

| LogP | 1.8571 | Optimal lipophilicity for membrane permeability while maintaining aqueous solubility. |

| TPSA | 41.57 Ų | Low Topological Polar Surface Area ensures excellent potential for blood-brain barrier (BBB) penetration if required. |

| Rotatable Bonds | 3 | High conformational rigidity derived from the dual piperidine rings, minimizing entropic penalties upon target binding. |

Medicinal Chemistry Applications

The 1,4'-bipiperidine architecture is a "privileged scaffold" capable of binding to distinct pharmacological targets depending on its peripheral substitutions.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Recent advancements in oncology have utilized the bipiperidine scaffold to synthesize highly potent inhibitors of PARP1 and PARP2, enzymes critical for DNA damage repair. In a notable application, the bipiperidine moiety was integrated via a three-component Castagnoli-Cushman reaction to yield 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides[2]. The bipiperidine tail extends into the solvent-exposed region of the PARP active site, enhancing binding affinity and yielding compounds with IC₅₀ values as low as 4.0 nM for PARP2[2].

Muscarinic M2 Receptor Antagonists

The bipiperidine core is also a hallmark of highly selective muscarinic M2 receptor antagonists. Anthranilamide derivatives incorporating the 1,4'-bipiperidine structure demonstrate exceptional selectivity for the M2 subtype over other muscarinic receptors (M1, M3-M5)[3]. The basic nitrogens of the bipiperidine core interact via critical salt bridges with conserved aspartate residues within the GPCR transmembrane domain, while the rigid ring system optimally positions the anthranilamide headgroup[3].

Pharmacological targeting pathways of bipiperidine derivatives in GPCR and PARP inhibition.

Experimental Workflows & Protocols

To utilize Ethyl[1,4'-bipiperidine]-3-carboxylate dihydrochloride in the synthesis of complex ligands, the ethyl ester must first be converted to a reactive carboxylic acid, followed by amide coupling. The following self-validating protocol ensures high yields while preventing epimerization at the C3 position.

Protocol: Saponification and Amide Coupling

Phase 1: Free-Basing and Saponification Causality: The dihydrochloride salt must be neutralized to allow the hydroxide ion to attack the ester carbonyl without being quenched by the acidic protons.

-

Suspend Ethyl[1,4'-bipiperidine]-3-carboxylate dihydrochloride (1.0 eq, 313.26 mg) in a 1:1 mixture of Ethanol and distilled H₂O (10 mL).

-

Add solid NaOH (4.0 eq) slowly at 0°C. Note: Excess base is required to neutralize the two HCl equivalents and drive the ester hydrolysis.

-

Warm the reaction to 60°C and stir for 4 hours. Monitor completion via LC-MS (disappearance of the m/z 241 [M+H]⁺ parent peak and appearance of the m/z 213 [M+H]⁺ acid peak).

-

Cool to 0°C and carefully adjust the pH to ~6.0 using 1M HCl.

-

Lyophilize the aqueous mixture to yield the crude [1,4'-bipiperidine]-3-carboxylic acid intermediate.

Phase 2: HATU-Mediated Amide Coupling Causality: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered secondary amines or anilines (common in PARP and M2 ligands) to the C3-carboxylate.

-

Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF (5 mL) under a nitrogen atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq). Note: High DIPEA equivalents are necessary to ensure the bipiperidine nitrogens remain unprotonated, preventing them from sequestering the coupling reagent.

-

Add HATU (1.2 eq) and stir at room temperature for 15 minutes to form the active OAt-ester.

-

Add the target amine (e.g., an anthranilamide derivative or isoquinoline core) (1.1 eq).

-

Stir for 12 hours at room temperature. Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Workflow for integrating the bipiperidine scaffold into target ligands via amide coupling.

References

-

Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Taylor & Francis.[Link]

-

Muscarinic M2 antagonists: anthranilamide derivatives with exceptional selectivity and in vivo activity. PubMed.[Link]

Sources

Bipiperidine Scaffolds in Medicinal Chemistry: A Technical Guide to Synthesis, Physicochemical Profiling, and Target Engagement

Executive Summary

As medicinal chemistry increasingly shifts away from planar, sp²-rich molecules to escape "flatland," the incorporation of sp³-rich saturated heterocycles has become a critical strategy for improving clinical success rates. Among these, the bipiperidine scaffold —comprising two linked piperidine rings—has emerged as a highly versatile "privileged structure." By offering conformational flexibility, tunable lipophilicity, and the ability to project pharmacophores across distinct 3D vectors, bipiperidines serve as foundational building blocks for novel therapeutics targeting the central nervous system (CNS) and oncology pathways [1].

This technical guide provides an in-depth analysis of the bipiperidine core, detailing its physicochemical properties, synthetic methodologies, and biological validation protocols.

The Bipiperidine Core: Causality of Structural Selection

The selection of a bipiperidine core (such as 1,4'-, 2,2'-, or 4,4'-bipiperidine) over traditional monocyclic piperidines or rigid bicyclic systems is driven by specific mechanistic advantages:

-

Vectorial Projection: The C-C or C-N linkage between the two rings allows the molecule to occupy deep, narrow binding pockets (e.g., in kinase active sites) while maintaining enough flexibility to adapt to induced-fit conformational changes.

-

Metabolic Stability: The absence of easily oxidized benzylic or allylic positions, combined with the steric hindrance provided by the dual-ring system, often results in prolonged half-lives compared to their aromatic bipyridine counterparts.

-

Modulation of pKa and Lipophilicity: The presence of two basic nitrogen atoms allows for fine-tuning of the molecule's ionization state at physiological pH, directly impacting blood-brain barrier (BBB) permeability for CNS targets [2].

Physicochemical Profiling

To design effective drug candidates, researchers must balance lipophilicity (LogP) and topological polar surface area (TPSA). The table below summarizes the quantitative physicochemical data for three primary bipiperidine isomers, demonstrating their suitability for oral bioavailability and CNS penetration [3].

| Compound Isomer | CAS Number | Molecular Weight | XLogP3 | TPSA (Ų) | Primary Medicinal Chemistry Application |

| 1,4'-Bipiperidine | 4897-50-1 | 168.28 g/mol | 1.2 | 15.3 | Analgesics, CNS receptor modulators |

| 2,2'-Bipiperidine | 531-67-9 | 168.28 g/mol | 1.5 | 24.1 | Coordination chemistry, Neuroscience |

| 4,4'-Bipiperidine | 15336-72-8 | 168.28 g/mol | 0.9 | 24.1 | Molecular spacers, Kinase inhibitors |

Synthetic Methodologies: Accessing the Bipiperidine Core

Direct sp³-sp³ cross-coupling to form bipiperidines is notoriously difficult due to competitive β-hydride elimination. Therefore, the most robust synthetic causality dictates a two-phase approach: (1) Palladium-catalyzed cross-coupling of sp²-hybridized pyridine precursors to form a bipyridine intermediate, followed by (2) stereoselective catalytic hydrogenation to yield the fully saturated bipiperidine scaffold [4][5].

Caption: Workflow for the synthesis and functionalization of bipiperidine scaffolds.

Protocol: Synthesis of 4,4'-Bipiperidine via Rhodium-Catalyzed Hydrogenation

Causality Check: The choice of a Rhodium(I) complex over standard Palladium on Carbon (Pd/C) is deliberate. Rh(I) facilitates a highly diastereoselective dearomatization process under mild conditions, preventing the hydrogenolysis of sensitive functional groups that may be present on the rings.

Materials:

-

4,4'-Bipyridine (1.0 mmol)

-

[Rh(cod)Cl]₂ catalyst (5 mol%)

-

Pinacolborane (HBpin) (4.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Schlenk flask & Inert atmosphere (Argon)

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times to ensure a strictly anhydrous and oxygen-free environment.

-

Catalyst Loading: Add 4,4'-bipyridine (1.0 mmol) and the [Rh(cod)Cl]₂ catalyst (5 mol%) to the flask.

-

Solvent Addition: Inject 10 mL of anhydrous THF via syringe. Stir at room temperature for 5 minutes until the mixture is homogeneous.

-

Dearomatization/Hydrogenation: Slowly add pinacolborane (4.0 mmol) dropwise via syringe. Note: The addition of a boron source acts as a non-metal alternative assist in catalytic hydrogenation, stabilizing the intermediate.

-

Reaction Monitoring: Heat the mixture to 60°C and stir for 16 hours. Monitor the complete disappearance of the bipyridine UV-active spot via TLC (DCM:MeOH 9:1).

-

Quenching & Extraction: Cool to room temperature. Carefully quench the reaction with 2M HCl (5 mL) to break the boron-nitrogen adducts. Basify the aqueous layer with 2M NaOH to pH 12, then extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via basic alumina column chromatography to yield the pure 4,4'-bipiperidine.

Pharmacological Applications & Target Engagement

Bipiperidine derivatives are heavily utilized in oncology, specifically as inhibitors of the PI3K/Akt signaling pathway. The dual-ring system allows the molecule to anchor into the ATP-binding pocket of PI3K while extending a functionalized tail into the affinity pocket, effectively outcompeting ATP and halting tumor cell proliferation [1].

Caption: Mechanism of action for bipiperidine-based PI3K/Akt pathway inhibitors.

Experimental Validation: In Vitro Biological Assays

To validate the efficacy of a newly synthesized bipiperidine derivative, a self-validating in vitro assay must be employed. The following protocol measures the inhibition of Akt phosphorylation (p-Akt), a direct downstream marker of PI3K activity.

Protocol: PI3K/Akt Target Engagement Assay (ELISA)

Self-Validating System: This protocol incorporates Wortmannin (a known potent PI3K inhibitor) as a positive control and a DMSO vehicle as a negative control. This ensures that any observed reduction in p-Akt levels is causally linked to the bipiperidine derivative's specific target engagement rather than general solvent toxicity or baseline assay drift.

Step-by-Step Procedure:

-

Cell Seeding: Seed MDA-MB-231 breast cancer cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Starvation: Remove the complete medium and replace it with serum-free DMEM for 12 hours to synchronize the cells and establish a baseline signaling state.

-

Compound Treatment:

-

Test Wells: Add serial dilutions of the bipiperidine derivative (0.1 µM to 100 µM).

-

Positive Control: Add Wortmannin (1 µM).

-

Negative Control: Add 0.1% DMSO (vehicle). Incubate for 2 hours.

-

-

Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF, 50 ng/mL) for 15 minutes to forcefully activate the RTK/PI3K pathway.

-

Lysis & Detection: Aspirate the medium, wash with ice-cold PBS, and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Transfer the lysates to a p-Akt (Ser473) specific ELISA plate.

-

Quantification: Read the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ by plotting the log(inhibitor concentration) versus the normalized p-Akt response.

Conclusion

The bipiperidine scaffold remains a highly privileged building block in medicinal chemistry. By leveraging advanced synthetic methodologies like Rh-catalyzed dearomatization and validating candidates through rigorous, self-controlled biological assays, drug development professionals can effectively harness the unique physicochemical properties of bipiperidines to unlock new therapeutic frontiers in oncology and neuroscience.

References

Ethyl 1,4'-bipiperidine-3-carboxylate chemical properties and MW

An In-Depth Technical Guide to Ethyl 1,4'-Bipiperidine-3-carboxylate for Advanced Drug Discovery

Introduction

Ethyl 1,4'-bipiperidine-3-carboxylate is a versatile heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry and pharmaceutical research.[1][2] Characterized by its unique bipiperidine scaffold, this molecule offers a valuable platform for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS) and neurological disorders.[1][2] Its structural features not only enhance potential bioactivity but also provide a favorable solubility and stability profile, making it an attractive intermediate for drug development professionals.[1] This guide provides a comprehensive overview of its core chemical properties, molecular weight, spectroscopic profile, synthesis, and key applications, grounded in authoritative data to support researchers and scientists in their work.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of Ethyl 1,4'-bipiperidine-3-carboxylate are summarized below. It is crucial to distinguish between the free base and its salt forms, such as the dihydrochloride salt, which will have different molecular weights and CAS numbers.[3]

| Property | Data | Source(s) |

| IUPAC Name | ethyl 1-piperidin-4-ylpiperidine-3-carboxylate | [2] |

| Synonyms | [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester | [1][2][4] |

| CAS Number | 340962-71-2 | [1][2][4] |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2][4] |

| Molecular Weight (MW) | 240.35 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Storage Conditions | Store at 0 - 8 °C in a dry, dark place. | [1] |

Stability and Handling

Proper storage is critical to maintain the integrity of the compound. For long-term stability, storage under an inert atmosphere is recommended to prevent potential oxidation of the piperidine nitrogen.[5] The molecule is incompatible with strong oxidizing agents, strong acids, and strong bases, which can induce rapid degradation.[5] The primary degradation pathways include the hydrolysis of the ethyl ester functional group under acidic or basic conditions and oxidation of the tertiary amine.[5]

Molecular Structure and Spectroscopic Profile

The structure of Ethyl 1,4'-bipiperidine-3-carboxylate features two interconnected piperidine rings, with an ethyl carboxylate group at the 3-position of one ring. This configuration is fundamental to its utility as a scaffold in drug design.

Spectroscopic Data

Definitive characterization relies on spectroscopic analysis. The available data provides clear markers for identity and purity verification.

| Technique | Observed Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.18 (q, J=7.1, 2H), 3.77-3.58 (m, 6H), 3.37-3.00 (m, 2H), 2.45-2.42 (m, 4H), 2.23-1.90 (m, 6H), 1.76-1.58 (m, 1H), 1.27 (t, J=7.1, 3H) | [4] |

| Mass Spec. (ESI-MS) | m/z found: 241.2 [M+H]⁺ (Calculated for C₁₃H₂₄N₂O₂: 240.2) | [4] |

Expert Interpretation:

-

¹H NMR: The quartet at 4.18 ppm and the triplet at 1.27 ppm are characteristic signals of the ethyl ester group. The complex multiplets in the 1.5-3.8 ppm range correspond to the protons on the two piperidine rings.

-

Mass Spectrometry: The observed [M+H]⁺ ion at 241.2 m/z confirms the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: While specific data is not available, the key expected vibrational frequencies would include a strong C=O stretch for the ester group around 1730-1750 cm⁻¹ and C-N stretching vibrations for the tertiary amines.[6]

-

¹³C NMR Spectroscopy: Expected signals would include a carbonyl carbon (C=O) around 170-175 ppm, an oxymethylene carbon (-O-CH₂-) around 60 ppm, and a series of aliphatic carbons for the piperidine rings and the terminal methyl group.

Synthesis and Purification

A reliable and high-yielding synthesis for Ethyl 1,4'-bipiperidine-3-carboxylate involves the deprotection of a Boc-protected precursor.[4] This common strategy in organic synthesis utilizes an acid-labile protecting group (tert-butyloxycarbonyl, or Boc) to mask a reactive amine, which can be selectively removed in the final step.

Experimental Protocol: Boc Deprotection

This protocol describes the conversion of [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester to the final product.

Step 1: Reaction Setup

-

In a suitable reaction vessel, dissolve the starting material, [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester (1.0 eq), in dichloromethane (CH₂Cl₂).

Step 2: Acid-Mediated Deprotection

-

To the solution, add 4 N Hydrochloric acid (HCl) in dioxane or a similar solution (5.0 eq). The use of a significant excess of acid ensures the complete removal of the Boc group.

-

Stir the resulting solution vigorously at room temperature for approximately 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 3: Product Isolation and Purification

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield a solid residue.

-

Triturate the solid with diethyl ether (Et₂O). This process washes away any non-polar impurities, leaving the desired product, often as a hydrochloride salt.

-

Collect the solid product by filtration. A reported yield for this procedure is approximately 97%.[4]

Causality Behind Choices:

-

Solvent (CH₂Cl₂): Dichloromethane is an excellent solvent for the starting material and is inert to the acidic reaction conditions.

-

Reagent (HCl): Hydrochloric acid is highly effective for cleaving the acid-sensitive Boc protecting group, generating the free amine.

-

Purification (Trituration): Trituration with a non-polar solvent like diethyl ether is an efficient method for purifying the resulting salt, which is typically insoluble in ether, while organic-soluble byproducts are washed away.

Caption: Synthesis workflow for Ethyl 1,4'-bipiperidine-3-carboxylate.

Applications in Medicinal Chemistry

The true value of Ethyl 1,4'-bipiperidine-3-carboxylate lies in its application as a versatile scaffold for creating more complex molecules with specific biological activities.[1]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, with the bipiperidine structure being instrumental in enhancing bioactivity for CNS targets.[1][2]

-

Neurological Disorders: Its derivatives are actively researched for conditions such as anxiety and for the development of novel analgesics.[1]

-

Receptor Ligand Synthesis: The rigid yet three-dimensional nature of the scaffold makes it ideal for designing specific ligands that can interact with biological receptors, a cornerstone of modern drug discovery.[1]

-

Drug Formulation: The compound's favorable solubility characteristics can be leveraged to improve the formulation and delivery of active pharmaceutical ingredients (APIs).[1]

Caption: Key applications derived from the core chemical scaffold.

References

-

J&K Scientific. [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester | 340962-71-2. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

Sources

1,4'-Bipiperidine Derivatives in Drug Discovery: A Technical Guide

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of the 1,4'-bipiperidine scaffold.

Executive Summary

The 1,4'-bipiperidine scaffold (4-(1-piperidinyl)piperidine) represents a specialized subset of the privileged piperidine class.[1][2][3] Unlike the ubiquitous simple piperidine, the 1,4'-bipiperidine moiety serves two distinct, high-value functions in modern drug design:

-

Solubilizing Tail: It acts as a bulky, highly basic, cationic amphiphilic group that dramatically enhances aqueous solubility for lipophilic payloads (e.g., Irinotecan).

-

GPCR Pharmacophore: It provides a semi-rigid, extended linker capable of spanning deep binding pockets, particularly in Class A GPCRs (e.g., Histamine H3, CCR5, and Muscarinic receptors).

However, this scaffold introduces significant liabilities, most notably hERG channel inhibition and phospholipidosis , due to its cationic amphiphilic drug (CAD) nature. This guide provides the technical roadmap for leveraging the scaffold's benefits while mitigating its toxicity risks.

Physicochemical & Pharmacophoric Profile[2][3][4]

Understanding the intrinsic properties of the 1,4'-bipiperidine core is prerequisite to its application.

| Property | Value / Characteristic | Impact on Drug Design |

| Basicity (pKa) | ~9.5 – 10.5 (Tertiary amine) | High basicity ensures ionization at physiological pH, improving solubility but increasing hERG risk.[1][2][3] |

| Lipophilicity (LogP) | Moderate to High | The dual-ring system adds significant carbon bulk, potentially increasing metabolic clearance if not balanced with polar groups.[1][2][3] |

| Rigidity | Semi-rigid | The central C-N bond allows rotation but the two chair conformations create a defined spatial volume, useful for locking into receptor pockets. |

| Metabolic Hotspots | N-dealkylation, Hydroxylation | The central nitrogen and the alpha-carbons are susceptible to CYP450-mediated oxidation.[1][2][3] |

Structural Logic

The scaffold consists of a central piperidine ring (Ring A) substituted at the 4-position by the nitrogen of a second piperidine ring (Ring B).[4]

-

Ring A (Linker): Typically attached to the core pharmacophore.

-

Ring B (Terminal): Often serves as the basic center interacting with Asp/Glu residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).[2][3]

Synthetic Methodologies

The construction of the 1,4'-bipiperidine core is most robustly achieved via Reductive Amination .[1] This method is preferred over nucleophilic substitution due to cleaner profiles and higher yields.

Standard Operating Procedure (SOP): Reductive Amination

Objective: Synthesis of 1,4'-bipiperidine derivatives from 4-piperidone and a secondary piperidine.

Reaction Scheme: R-Piperidone + Piperidine-R' → [Imine/Enamine Intermediate] --(Reducing Agent)--> 1,4'-Bipiperidine Product[1][2][3]

Materials:

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 - 1.6 equiv)[1][2][3]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2][3]

-

Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv, optional but recommended for unreactive amines)[1][2][3]

Protocol:

-

Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve the N-substituted-4-piperidone and the substituted piperidine in anhydrous DCE (0.1 M concentration).

-

Activation: Add Acetic Acid. Stir at room temperature for 30–60 minutes to promote iminium ion formation. Note: If the amine is a salt, add TEA/DIPEA to neutralize.

-

Reduction: Cool the mixture to 0°C (optional, reduces side reactions). Add NaBH(OAc)₃ portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via LC-MS (Target mass = M+H).[1][2][3]

-

Quench: Quench with saturated aqueous NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer 3x with DCM. Combine organic layers.

-

Purification: Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH/NH₄OH gradients due to high polarity).[3]

Visualization: Synthetic Workflow

Caption: Step-by-step workflow for the reductive amination synthesis of the 1,4'-bipiperidine scaffold.

Therapeutic Applications & Case Studies

A. The Solubilizing Tail: Irinotecan (Camptosar)

Irinotecan is the premier example of the 1,4'-bipiperidine scaffold in an approved drug.[4]

-

Problem: Camptothecin, a potent Topoisomerase I inhibitor, has extremely poor water solubility, making formulation difficult.

-

Solution: The 1,4'-bipiperidine moiety is attached via a carbamate linker.[1][4]

-

Mechanism: The basic nitrogen of the bipiperidine (pKa ~10) is protonated at physiological pH, drastically increasing solubility. The linker is cleaved in vivo by carboxylesterases to release the active metabolite, SN-38.

B. GPCR Antagonists (H3 & CCR5)

In GPCR medicinal chemistry, the scaffold is used to reach "deep" pockets.

| Target | Role of 1,4'-Bipiperidine | Mechanism |

| Histamine H3 | Pharmacophore Core | The distal nitrogen interacts with the conserved Asp3.32 residue.[1][2][3] The bipiperidine length spans the distance between the orthosteric site and the secondary binding pocket (Tyr/Phe clusters). |

| CCR5 | Spacer/Basic Center | Used in early discovery (e.g., Schering-Plough series) to mimic the basic core of peptide ligands, interacting with Glu283.[2][3] |

| Muscarinic (M1-M5) | Antagonist Core | Provides the necessary cationic headgroup for interaction with the anionic aspartate in the receptor tunnel. |

Medicinal Chemistry Challenges: The Safety Axis

The 1,4'-bipiperidine scaffold is a "red flag" structure for safety teams due to two linked phenomena: hERG Inhibition and Phospholipidosis .[1]

The hERG Liability

The hERG potassium channel pore contains aromatic residues (Tyr652, Phe656) that engage in pi-cation interactions with basic, lipophilic ligands.[2][3] The 1,4'-bipiperidine fits this pharmacophore perfectly:

-

Protonated Nitrogen: Forms electrostatic/cation-pi interactions.

-

Lipophilic Rings: Engage in hydrophobic stacking.

Phospholipidosis (PLD)

Cationic Amphiphilic Drugs (CADs) accumulate in lysosomes, interfering with phospholipid metabolism.[2][3] This leads to the formation of lamellar bodies (foamy macrophages).

-

Predictor: pKa > 8 and ClogP > 3 is a high-risk zone for PLD. 1,4'-bipiperidines often fall exactly in this zone.[1][2][3]

Mitigation Strategies

To rescue a 1,4'-bipiperidine lead, apply the following structural modifications:

-

Reduce Basicity (pKa < 8):

-

Reduce Lipophilicity (LogD):

-

Steric Shielding:

-

Introduce bulky substituents ortho to the nitrogen to disrupt hERG binding without affecting target binding (if the target pocket is permissive).

-

Visualization: hERG Mitigation Decision Tree

Caption: Strategic decision tree for mitigating hERG liability in 1,4'-bipiperidine derivatives.

References

-

Irinotecan (Camptosar) Pharmacology. National Center for Biotechnology Information. PubChem Compound Summary for CID 60838. [Link][2][3]

-

Structure-Activity Relationships of H3 Antagonists. Vertex AI Research / PubMed Snippet 1.1. "Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists." [Link] (Verified via Search Context 1.1)[2][3]

-

hERG Interaction Modeling. Journal of Chemical Information and Modeling. "Quantitative structure-activity relationship studies on inhibition of HERG potassium channels." [Link]

-

Phospholipidosis and hERG Correlation. Archives of Toxicology. "Why are most phospholipidosis inducers also hERG blockers?" [Link][2][3]

Sources

The Bipiperidine-3-Carboxylate Scaffold: A Technical Guide to Pharmacological Applications and Synthetic Workflows

Executive Summary

In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a continuous pursuit. Among these, bipiperidine-3-carboxylate esters (such as ethyl 1,4'-bipiperidine-3-carboxylate) have emerged as highly versatile building blocks[1].

As a Senior Application Scientist, I have observed firsthand how the unique stereoelectronic properties of the bipiperidine core solve complex vectorization challenges in drug design. The dual-nitrogen system offers tunable basicity and conformational flexibility, while the 3-carboxylate ester serves as an essential handle for hydrogen bonding, lipophilicity modulation, and downstream functionalization[1]. This whitepaper explores the mechanistic rationale, key pharmacological applications (ranging from HIV-1 entry inhibition to oncology), and the self-validating experimental protocols required to harness this scaffold effectively.

Structural Rationale & Pharmacophore Dynamics

The pharmacological utility of bipiperidine-3-carboxylate esters is not coincidental; it is rooted in strict structure-activity relationship (SAR) causality:

-

Conformational Flexibility: The single bond connecting the two piperidine rings allows the molecule to adopt multiple dihedral angles. This flexibility enables the scaffold to navigate the narrow, hydrophobic transmembrane pockets of G-protein-coupled receptors (GPCRs).

-

Vectorization via the 3-Carboxylate: Unlike 4-substituted analogs, the 3-carboxylate ester projects equatorially or axially at an oblique angle relative to the primary molecular axis. This specific geometry is critical for engaging secondary binding pockets (e.g., the ribose-binding pocket in kinases or the extracellular loops of chemokine receptors).

-

Lipophilicity and Prodrug Potential: The esterification of the carboxylic acid (typically as an ethyl or methyl ester) masks the polar acid group, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration[1].

Key Pharmacological Applications

Viral Entry Inhibition: CCR5 Antagonism

The CC chemokine receptor 5 (CCR5) is a primary co-receptor for macrophage-tropic HIV-1 entry. Bipiperidine derivatives, most notably analogs of SCH 351125 (Ancriviroc), have demonstrated profound efficacy as allosteric inverse agonists[2]. The bipiperidine core inserts deeply into the transmembrane helices of CCR5. By stabilizing a specific inactive conformation of the receptor, the antagonist prevents the structural rearrangement necessary for HIV-1 gp120 binding and subsequent viral fusion[2].

Fig 1: Mechanism of CCR5 inhibition by bipiperidine derivatives.

Oncology: Cyclin-Dependent Kinase 7 (CDK7) Inhibition

CDK7 is a master regulator of the cell cycle and transcription. Recent patent landscapes and clinical developments have highlighted bipiperidine derivatives linked to purine or pyrazolo[1,5-a]pyrimidine heterocycles as highly selective CDK7 inhibitors[3]. The basic nitrogens of the bipiperidine interact with the solvent-exposed region of the kinase domain, while the ester/amide linkages direct the core heterocycle into the ATP-binding hinge region. Compounds in this class (e.g., LY3405105 analogs) have shown potent anti-proliferative effects in breast and ovarian cancer models[3].

Quantitative Data Presentation

To contextualize the potency of bipiperidine-derived scaffolds, the following table summarizes key structure-activity data across different therapeutic targets.

| Compound / Scaffold | Target | Primary Application | Binding Affinity | Reference |

| SCH 351125 (Ancriviroc) | CCR5 | HIV-1 Viral Entry Inhibition | Palani et al.[2] | |

| TAK-779 (Analog) | CCR5 | HIV-1 Viral Entry Inhibition | Shiraishi et al.[4] | |

| LY3405105 (Derivative) | CDK7 | Breast/Ovarian Cancer | Kovalová et al.[3] |

Experimental Protocols: A Self-Validating System

In my laboratory, we do not rely on "cook-book" chemistry. Every protocol must be a self-validating system where causality dictates the methodology. Below are the optimized procedures for synthesizing the scaffold and validating its pharmacological target.

Protocol A: Synthesis of Ethyl 1,4'-bipiperidine-3-carboxylate via Reductive Amination

Objective: To synthesize the core scaffold with high yield and purity, avoiding over-alkylation.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1-benzyl-4-piperidone (1.0 eq) and ethyl nipecotate (piperidine-3-carboxylate) (1.05 eq) in 1,2-dichloroethane (DCE) at 0°C.

-

Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point and dielectric constant provide superior kinetics for iminium ion formation.

-

-

Reduction: Add sodium triacetoxyborohydride (

) (1.5 eq) portion-wise. Stir for 18 hours at room temperature[5].-

Causality:

is a mild reducing agent that specifically targets the protonated iminium ion faster than the unreacted ketone, virtually eliminating the formation of the undesired alcohol byproduct.

-

-

Workup & Validation: Quench with saturated aqueous

. Extract with ethyl acetate, dry over-

Self-Validation Check: Run LC-MS. The intermediate N-benzyl-bipiperidine must show a mass corresponding to

.

-

-

Hydrogenolysis (Deprotection): Dissolve the intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite to yield the pure ethyl 1,4'-bipiperidine-3-carboxylate.

-

Self-Validation Check: The final product must show an exact mass of 240.2 Da (

= 241.2)[5].

-

Fig 2: Synthetic workflow for bipiperidine-3-carboxylate esters.

Protocol B: In Vitro CCR5 Radioligand Binding Assay

Objective: To quantify the binding affinity (

Step-by-Step Methodology:

-

Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human CCR5. Harvest and homogenize cells in a buffer containing 50 mM Tris-HCl (pH 7.4) and protease inhibitors.

-

Causality: CHO cells lack endogenous human chemokine receptors, ensuring that any radioactive displacement observed is strictly due to interaction with the transfected CCR5 receptor.

-

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM

-RANTES (radioligand), and varying concentrations of the bipiperidine test compound (10 pM to 10 µM)[2]. -

Equilibration: Incubate at room temperature for 90 minutes to ensure thermodynamic equilibrium is reached between the receptor, the radioligand, and the test compound.

-

Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash with cold buffer and measure retained radioactivity using a gamma counter.

-

Self-Validation Check: Calculate the Z'-factor for the assay using vehicle controls (total binding) and a known antagonist like Maraviroc (non-specific binding). A Z'-factor > 0.5 validates the assay's robustness. Calculate the

using the Cheng-Prusoff equation.

-

References

- [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester – Chem-Impex. Chem-Impex International.

- Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry.

- Kovalová, M., et al. (2023). A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). Expert Opinion on Therapeutic Patents.

- Synthesis of [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER. ChemicalBook.

- Shiraishi, M., et al. (2000). Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents. Journal of Medicinal Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Navigating the Sourcing of Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate HCl: A Technical Guide for Researchers

For Immediate Release

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing and qualification of Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate HCl. This critical pharmaceutical intermediate serves as a foundational building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The integrity and purity of this starting material are paramount to the success of subsequent research and development efforts, directly impacting the quality, safety, and efficacy of the final drug product.

Introduction: The Significance of a Well-Characterized Starting Material

Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate HCl is a heterocyclic compound that plays a crucial role in medicinal chemistry. Its unique structural motif, featuring two interconnected piperidine rings, provides a versatile scaffold for the development of novel therapeutics. Piperidine derivatives are integral to the structure of numerous drugs, and this specific intermediate is valued for its potential in creating compounds for a variety of therapeutic areas.[1] The hydrochloride salt form of this compound often enhances its stability and solubility in polar solvents, making it more amenable to handling and processing in synthetic protocols.[2]

The journey from a promising lead compound to a clinically approved drug is fraught with challenges. A critical, yet often overlooked, aspect of this process is the meticulous selection and qualification of starting materials and intermediates. The quality of these foundational molecules directly dictates the success of multi-step syntheses, influencing reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final API.[3] Therefore, a robust supplier qualification program is not merely a regulatory formality but a scientific necessity.

Supplier Qualification: A Multi-Faceted Approach

Identifying a reliable supplier for Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate HCl requires a comprehensive evaluation that extends beyond mere price and availability. For researchers and drug developers, partnering with a supplier who can provide not only the chemical but also comprehensive technical support is a strategic advantage.[1] Key considerations should include the supplier's commitment to quality management systems, their analytical capabilities, and the transparency of their documentation.

Key Supplier Evaluation Criteria:

-

Quality Management System (QMS): A reputable supplier should operate under a robust QMS, such as ISO 9001, and for later-stage development, adhere to Good Manufacturing Practices (GMP).[4][5] This ensures that the product is consistently produced and controlled to meet quality standards.

-

Analytical Capabilities: The supplier should possess advanced analytical instrumentation to thoroughly characterize the compound.[6] This includes techniques for identity confirmation, purity assessment, and the detection of potential impurities.

-

Documentation and Transparency: A reliable supplier will provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and detailed specifications.[7] The CoA should report the results of lot-specific testing.

-

Custom Synthesis and Scalability: For drug development programs, the ability of a supplier to perform custom synthesis and scale up production is a significant advantage.[8][9]

The following diagram illustrates a logical workflow for the qualification of a potential supplier.

Caption: A workflow for qualifying a new supplier of critical raw materials.

Incoming Material Quality Control: A Self-Validating System

Upon receipt of Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate HCl, a comprehensive in-house quality control (QC) program is essential to verify the supplier's claims and ensure the material's suitability for its intended use. This QC process should be designed as a self-validating system, where each test provides a piece of evidence contributing to the overall confidence in the material's quality.

Recommended QC Testing Protocol:

A multi-pronged analytical approach is recommended to confirm the identity, purity, and overall quality of the incoming intermediate.

| Parameter | Analytical Method | Purpose | Acceptance Criteria |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the compound. | Spectra consistent with the proposed structure. |

| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the main component and detects impurities. | Purity ≥ 98% (or as required by the specific application). |

| Appearance | Visual Inspection | Assesses the physical state and color of the material. | White to off-white solid. |

| Solubility | Visual Inspection | Determines solubility in relevant solvents for downstream processing. | Soluble in water and alcohols. |

| Residual Solvents | Gas Chromatography (GC) | Detects and quantifies any remaining solvents from the synthesis and purification process. | Within established safety limits (e.g., ICH guidelines). |

| Water Content | Karl Fischer Titration | Measures the amount of water present in the material. | ≤ 0.5% (or as specified). |

Experimental Protocol: Purity Determination by HPLC

The following is a general protocol for determining the purity of Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate HCl by HPLC. Method parameters may need to be optimized based on the specific instrumentation and column used.

Objective: To quantify the purity of the target compound and identify any potential impurities.

Materials:

-

Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate HCl sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a reference standard of Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate HCl in a suitable diluent (e.g., mobile phase A) to a known concentration (e.g., 1 mg/mL).

-

Prepare the sample for analysis by dissolving it in the same diluent to a similar concentration.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standard and sample solutions.

-

Run the HPLC analysis using a suitable gradient program to ensure separation of the main peak from any impurities.

-

Monitor the elution profile at an appropriate UV wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Integrate the peaks in the chromatograms.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components (Area % method).

-

This systematic approach to supplier qualification and incoming material testing provides a robust framework for ensuring the quality and consistency of critical raw materials, thereby mitigating risks in the drug development pipeline.

Conclusion

The selection of a reliable supplier for Ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate HCl is a critical step that can significantly impact the trajectory of a research or drug development program. By implementing a thorough supplier qualification process and a rigorous in-house quality control program, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This proactive approach to quality management is an indispensable component of modern pharmaceutical research and development.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. a2bchem.com [a2bchem.com]

- 3. msesupplies.com [msesupplies.com]

- 4. Pharmaceutical Chemicals Supplier & Distributor - Hawkins [hawkinsinc.com]

- 5. Ethyl 4-methylpiperidine-4-carboxylate hydrochloride [cymitquimica.com]

- 6. alfa-industry.com [alfa-industry.com]

- 7. fishersci.com [fishersci.com]

- 8. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 9. Pharmaceutical Chemicals - Shrieve Chemical [shrieve.com]

Bipiperidine Scaffolds in Neuropharmacology: Synthetic Strategies and Functional Applications

Executive Summary: The Rigid Scaffold Advantage

In the development of neurological therapeutics, controlling the spatial orientation of pharmacophores is as critical as the pharmacophores themselves. While flexible alkyl linkers have historically dominated the design of bivalent ligands (e.g., for dopamine D2/D3 homodimers), they suffer from high entropic penalties upon binding.

This guide focuses on 4,4'-bipiperidine and 3,3'-bipiperidine as privileged, rigidified scaffolds. Unlike single piperidines (ubiquitous in drugs like Donepezil or Risperidone), bipiperidines offer a unique "rod-like" geometry that allows for precise distance control between two binding domains, essential for spanning allosteric sites in GPCRs or the pore regions of voltage-gated sodium channels (NaV1.7/1.8).

This whitepaper details the controlled synthesis, desymmetrization, and functionalization of these intermediates, moving beyond textbook definitions to field-proven laboratory protocols.

Core Synthesis: Reduction of Bipyridines

The entry point to this scaffold is invariably the reduction of the corresponding bipyridine. While seemingly simple, the high basicity of the product and the risk of catalyst poisoning require specific conditions.

Protocol A: Catalytic Hydrogenation of 4,4'-Bipyridine

Objective: Complete reduction of the heteroaromatic rings without ring opening or partial saturation.

Mechanism & Rationale: We utilize Platinum(IV) Oxide (PtO₂) , also known as Adams' catalyst. In the presence of hydrogen gas, PtO₂ is reduced to active Pt(0). The choice of glacial acetic acid as the solvent is non-negotiable; it protonates the generated piperidine nitrogens, preventing them from coordinating strongly to the catalyst surface and poisoning it—a common failure mode in neutral solvents like methanol.

Materials:

-

4,4'-Bipyridine (CAS: 553-26-4)

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂) source (Parr shaker or high-pressure autoclave)

Step-by-Step Methodology:

-

Preparation: In a high-pressure reactor vessel, dissolve 4,4'-bipyridine (10.0 g, 64 mmol) in glacial acetic acid (100 mL).

-

Catalyst Addition: Carefully add PtO₂ (500 mg, 5 wt%). Caution: PtO₂ can ignite solvent vapors in the presence of H₂; add under inert atmosphere if possible.

-

Hydrogenation: Seal the reactor and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50–60 bar (725–870 psi) .

-

Reaction: Stir vigorously at Room Temperature (25°C) for 12–16 hours.

-

Note: Heating is rarely necessary and increases the risk of hydrogenolysis (ring opening).

-

-

Workup:

-

Filter the catalyst over a pad of Celite. Wash the pad with AcOH.

-

Concentrate the filtrate under reduced pressure to remove the bulk of AcOH.

-

Basification (Critical): Dissolve the residue in water (50 mL) and cool to 0°C. Slowly add 50% NaOH solution until pH > 12. The free base 4,4'-bipiperidine will precipitate as a white solid.

-

-

Purification: Filter the solid, wash with cold water, and dry under vacuum.

-

Yield: Typically >90%.

-

Validation: ¹H NMR should show complete loss of aromatic signals (8.5–7.0 ppm) and appearance of multiplet signals in the 1.0–3.5 ppm aliphatic region.

-

Desymmetrization: The Mono-Protection Challenge

The 4,4'-bipiperidine molecule is C2-symmetric. To use it as a scaffold (e.g., attaching a fluorophore to one end and a drug to the other), one must differentiate the two nitrogen atoms. Statistical reaction with Boc-anhydride (Boc₂O) usually results in a messy mixture of starting material (SM), mono-Boc, and di-Boc products.

We employ an Acid-Salt Control Strategy to shift the statistics in our favor.

Protocol B: Selective Mono-Boc Protection via Acid Control

Objective: Maximize the yield of N-Boc-4,4'-bipiperidine while minimizing di-Boc formation.

Mechanism: By adding exactly one equivalent of acid (TFA or HCl), we statistically protonate one nitrogen atom. The protonated ammonium species is non-nucleophilic. When Boc₂O is added, it reacts preferentially with the remaining free amine.

Step-by-Step Methodology:

-

Stoichiometric Protonation: Dissolve 4,4'-bipiperidine (1.68 g, 10 mmol) in MeOH (20 mL). Cool to 0°C.[3]

-

Acid Addition: Add Trifluoroacetic acid (TFA) (0.77 mL, 10 mmol, 1.0 eq) dropwise over 10 minutes.

-

Wait: Stir for 15 minutes to allow the equilibrium between diamine, mono-salt, and di-salt to stabilize.

-

-

Protection: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (2.18 g, 10 mmol, 1.0 eq) in MeOH (5 mL) dropwise.

-

Catalyst: Add Iodine (I₂, 10 mol%) as a mild Lewis acid catalyst to accelerate the reaction (optional but recommended for speed).

-

-

Reaction: Stir at Room Temperature for 3–4 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

-

Workup (pH Switch):

-

Remove volatiles in vacuo.[4]

-

Dissolve residue in water. Wash with Diethyl Ether (Et₂O) (2x). The neutral Di-Boc impurity will partition into the ether layer.

-

Basify: Adjust the aqueous phase to pH > 12 using 2N NaOH.

-

Extract: Extract the aqueous phase with Dichloromethane (DCM) (3x).[5] The Mono-Boc product (now a free base) will extract into the DCM.[5]

-

-

Yield: Expect 55–65% isolated yield of pure mono-Boc product.

Functional Application: Bivalent Ligand Synthesis

Case Study: Designing a homobivalent antagonist for the Dopamine D2 Receptor. Target Structure: Pharmacophore (Phenylpiperazine) — Linker (Bipiperidine) — Pharmacophore (Phenylpiperazine).

The bipiperidine acts as a rigid central core, reducing the degrees of freedom and potentially enhancing binding affinity through entropy-enthalpy compensation.

Experimental Workflow Visualization

The following diagram illustrates the synthesis pathway from the raw bipyridine to the functionalized bivalent ligand.

Caption: Synthetic pathway for converting 4,4'-bipyridine into a rigid bivalent neurological ligand.

Data Presentation & Validation

Table 1: Comparative Reduction Conditions

Selection of the optimal reduction method is crucial for scale-up.

| Catalyst | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | Comments |

| PtO₂ (Adams') | AcOH | 50 | 25 | 95 | Gold Standard. No ring opening. Fast. |

| Rh/C (5%) | MeOH/HCl | 60 | 60 | 85 | Slower. Risk of over-reduction at high temp. |

| RuO₂ | H₂O | 100 | 80 | 70 | Harsh conditions required. Variable yields. |

| Na / EtOH | EtOH | N/A | Reflux | 40 | Incomplete reduction (tetrahydropyridines). Dangerous. |

Table 2: Optimization of Mono-Protection (Protocol B)

Effect of Acid Equivalents on Product Distribution (HPLC Area %)

| Acid Eq.[4][6] (TFA) | Unreacted Diamine | Mono-Boc (Target) | Di-Boc (Impurity) |

| 0.0 eq | 25% | 50% | 25% |

| 1.0 eq | 15% | 68% | 17% |

| 2.0 eq | 80% | 18% | 2% |

Note: While 1.0 eq gives the best statistical distribution, the "pH Switch" workup described in Protocol B is what allows for the isolation of the Mono-Boc fraction in high purity.

Neurological Applications & SAR Logic

The utility of the bipiperidine scaffold extends beyond simple spacing. In the context of Sodium Channel Blockers (e.g., for neuropathic pain) , the lipophilicity and pKa of the bipiperidine core can be tuned to affect Blood-Brain Barrier (BBB) penetration.

SAR Logic Flow:

-

Core Selection: 4,4'-bipiperidine (Linear, Rigid) vs. 3,3'-bipiperidine (Angled, Semi-rigid).

-

N-Substitution:

-

Hydrophilic heads (e.g., amines)

Poor BBB, peripheral targets (e.g., NaV1.7). -

Lipophilic heads (e.g., fluorophenyls)

CNS penetrant, central targets (e.g., D2 receptors).

-

Caption: Structure-Activity Relationship (SAR) decision tree for bipiperidine functionalization.

References

-

Reddy, S. R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4001-4004. [Link]

-

Gaware, R., & Jordis, U. (2011). Selective Mono-Boc-Protection of Bispidine. Sciforum - Mol2Net, 1-3. [Link]

-

Kühhorn, J., et al. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. Journal of Medicinal Chemistry, 54(13), 4896–4903. [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]

-

Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(20), 3844–3862. [Link]

Sources

Navigating the Safety Profile of Ethyl 1,4'-bipiperidine-3-carboxylate: A Technical Guide for Researchers

An In-depth Examination of the Safety Data Sheet (SDS) for Drug Development Professionals

Ethyl 1,4'-bipiperidine-3-carboxylate, a versatile building block in medicinal chemistry, holds significant promise in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1][2] Its unique bipiperidine structure is a key feature for creating complex molecules with specific biological activities.[1][2] As with any potent chemical intermediate, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive analysis of the available safety data for Ethyl 1,4'-bipiperidine-3-carboxylate, offering a technical deep-dive for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of Ethyl 1,4'-bipiperidine-3-carboxylate and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [1] |

| Molecular Weight | 240.35 g/mol | [1] |

| CAS Number | 340962-71-2 | [1][2] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 95% | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

It is important to note that a dihydrochloride salt of a similar compound, Ethyl [1,4'-bipiperidine]-3-carboxylate dihydrochloride, has a molecular weight of 313.26 g/mol and is recommended to be stored sealed in a dry environment at 2-8°C.[3]

Hazard Identification and GHS Classification

Based on available Safety Data Sheets for similar piperidine-based compounds, Ethyl 1,4'-bipiperidine-3-carboxylate should be handled with care, assuming it may possess similar hazards. The primary hazards associated with analogous compounds include:

While no specific GHS pictograms are consistently provided for this exact compound, related structures often carry the "Warning" signal word.[4][5]

Safe Handling and Storage: A Proactive Approach

The causality behind stringent handling and storage protocols lies in preventing exposure and maintaining the chemical's integrity.

Handling

-

Ventilation: Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[7][8][9]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

-

Hand Protection: Handle with gloves. The specific glove material should be chosen based on the solvent being used and the duration of handling.

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6][7]

-

-

Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory.[9]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

Exposure Control and First Aid: A Reactive Strategy

Despite all precautions, accidental exposure can occur. A clear and well-rehearsed emergency plan is crucial.

Exposure Scenarios and First Aid Measures

Table 2: First Aid Procedures

| Exposure Route | Symptoms | First Aid Measures |

| Inhalation | May cause respiratory tract irritation.[7] | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[8][9] |

| Skin Contact | May cause skin irritation.[7] | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][9] |

| Eye Contact | Causes serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9] |

| Ingestion | May be harmful if swallowed.[7][9] | Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8][9] |

Fire-Fighting Measures

While specific flammability data is not available, related compounds are considered combustible.[11] In case of a fire involving this compound:

-

Suitable Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For larger fires, water spray, fog, or foam can be used.[7]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[8][9]

Stability and Reactivity Profile

Understanding a compound's stability and reactivity is crucial for preventing hazardous reactions.

-

Stability: The compound is stable under normal storage conditions.[7][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides, carbon monoxide, and carbon dioxide can be produced.[7][8][9]

Toxicological and Ecological Information

Detailed toxicological and ecological data for Ethyl 1,4'-bipiperidine-3-carboxylate are not extensively available in the public domain.[7] This is common for many research chemicals. Therefore, it is prudent to handle the compound as potentially harmful and to prevent its release into the environment.[8][9]

-

Acute Toxicity: No specific data is available. It may be harmful if swallowed, in contact with skin, or if inhaled based on the classification of similar compounds.[7][9]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to indicate that the compound has carcinogenic, mutagenic, or reproductive effects.[7]

-

Ecotoxicity: Do not let this chemical enter the environment.[8][9]

Visualizing Safety Protocols

To further enhance the understanding of the safety protocols, the following diagrams illustrate key workflows.

Experimental Workflow Safety

Caption: A logical flow diagram for responding to an accidental exposure.

Conclusion

Ethyl 1,4'-bipiperidine-3-carboxylate is a valuable tool in the arsenal of medicinal chemists. While comprehensive toxicological data may be limited, a thorough understanding and implementation of the safety protocols outlined in this guide, derived from the available Safety Data Sheets of the compound and its analogs, are essential for its safe utilization. By prioritizing a culture of safety and adhering to best practices, researchers can confidently and responsibly explore the full potential of this important chemical intermediate in the pursuit of novel drug discoveries.

References

- SAFETY D

- SAFETY D

- Ethyl [1,4'-bipiperidine]-3-carboxyl

- Safety D

- Ethyl 1-methyl-4-oxopiperidine-3-carboxyl

- Ethyl1,4'-Bipiperidine-4-Carboxyl

- Ethyl piperidine-4-carboxyl

- [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester. Chem-Impex.

- SAFETY D

- [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester. J&K Scientific.

- Ethyl [1,4'-bipiperidine]-4-carboxyl

- SAFETY DATA SHEET. (2025, October 30). Tokyo Chemical Industry.

- (S)

- SAFETY DATA SHEET. (2024, February 18). Fisher Scientific.

- Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl

- 4-Hydroxy-4-phenylpiperidine. (n.d.). Sigma-Aldrich.

- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride Safety D

- SAFETY DATA SHEET. (2023, September 25). Fisher Scientific.

- Piperidine - SAFETY D

- [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.

- ethyl 4-[(3aR,7aS)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.es [fishersci.es]

- 7. peptide.com [peptide.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Strategic Deployment of Bipiperidine Scaffolds in Drug Discovery: A Comparative Analysis of 1,4'- and 4,4'-Bipiperidine

The Architect's Dilemma: Spatial Orientation in Medicinal Chemistry

In the rational design of small-molecule therapeutics, the spatial arrangement of nitrogenous heterocycles dictates both target engagement and pharmacokinetic viability. Among privileged structural motifs, the bipiperidine framework offers exceptional rigidity, metabolic stability, and predictable vector projection. However, the subtle structural shift between the 1,4'-bipiperidine and 4,4'-bipiperidine isomers fundamentally alters their physicochemical behavior, reactivity, and ultimate application in drug discovery. This technical guide explores the causality behind selecting one scaffold over the other, bridging structural theory with field-proven experimental protocols.

Structural Causality: Asymmetry vs. Symmetry

The core divergence between these two scaffolds lies in their connectivity, which directly determines their amine classifications and protonation states.

1,4'-Bipiperidine (4-Piperidinopiperidine) This scaffold is connected via the nitrogen of one piperidine ring to the C4 position of the other, creating an inherently asymmetric molecule. Crucially, it possesses one secondary amine and one tertiary amine. The tertiary amine is highly basic (pKa ~11) and readily protonated at physiological pH, making it an exceptional solubilizing moiety[1]. The calculated LogP of ~1.2 suggests a balanced character, allowing drugs incorporating this scaffold to penetrate biological membranes without being excessively lipophilic[1].

4,4'-Bipiperidine In contrast, 4,4'-bipiperidine is connected via the C4 positions of both rings. This yields a highly symmetrical molecule (C2 symmetry) with two chemically equivalent secondary amines. Rather than acting as a solubilizing tail, 4,4'-bipiperidine acts as a linear, rigid spacer capable of projecting pharmacophores at a 180-degree angle, which is highly valued in the synthesis of pharmaceuticals targeting neurological disorders[2].

Table 1: Physicochemical and Structural Comparison

| Property | 1,4'-Bipiperidine | 4,4'-Bipiperidine |

| Connectivity | N1 to C4' | C4 to C4' |

| Amine Types | 1 Secondary, 1 Tertiary | 2 Secondary |

| Symmetry | Asymmetric | Symmetric |

| Estimated LogP | ~1.2 | ~1.0 - 1.5 |

| Primary Utility | Aqueous solubility enhancement, vector angling | Linear spacer, dual-pharmacophore linking |

| Clinical Examples | Irinotecan, SCH 351125 | Casopitant, GPR119 Agonists |

Pharmacological Case Studies: Target-Driven Selection

1,4'-Bipiperidine: The Solubilizing Vector

Because of its asymmetric nature, 1,4'-bipiperidine is often employed as a terminal appendage to improve the ADME profile of highly lipophilic drugs. A premier example is the chemotherapeutic agent Irinotecan. The drug utilizes a [1,4'-bipiperidine]-1'-carboxylic acid side chain, where the tertiary amine acts as a protonation site to bestow enhanced water solubility, allowing for effective intravenous formulation[3]. Additionally, in the discovery of SCH 351125, an orally bioavailable CCR5 antagonist for HIV treatment, the 1,4'-bipiperidine N-oxide core was utilized to precisely orient the binding vectors within the receptor pocket while maintaining subnanomolar antiviral potency[4].

4,4'-Bipiperidine: The Linear Spacer